

What is the structure of tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate?

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Compound of Interest

Compound Name:	tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate
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An In-depth Technical Guide on the Structure and Utility of **tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate**

Abstract

This technical guide provides a comprehensive analysis of **tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate**, a valuable chiral building block in modern organic synthesis. The document elucidates the molecule's precise three-dimensional structure, stereochemistry, and conformational preferences. It further details a standard, reliable protocol for its synthesis via Boc-protection of (1S,2S)-2-aminocyclohexanol, explaining the mechanistic rationale behind the procedure. A thorough characterization section outlines the expected spectroscopic signatures (^1H NMR, ^{13}C NMR, IR) based on established principles and data from analogous structures. Finally, the guide discusses the compound's critical role as a chiral synthon, highlighting the application of the protected 1,2-amino alcohol motif in the development of complex pharmaceutical agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Chemical Identity and Molecular Structure

tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate is a carbamate-protected chiral amino alcohol. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the primary amine, preventing its participation in undesired side reactions while being readily

removable under acidic conditions.^[1] This feature makes the compound an ideal intermediate for multi-step syntheses.

Nomenclature and Chemical Identifiers

The identity of this compound is established by the following identifiers:

Identifier	Value
IUPAC Name	tert-butyl N-[(1S,2S)-2-hydroxycyclohexyl]carbamate
CAS Number	145166-06-9 ^[2]
Molecular Formula	C ₁₁ H ₂₁ NO ₃ ^[3]
Molecular Weight	215.29 g/mol ^[3]
Synonyms	N-Boc-(1S,2S)-2-aminocyclohexanol

Stereochemistry and Conformational Analysis

The stereochemical integrity of this molecule is central to its function as a chiral building block.

- **Absolute Configuration:** The prefixes (1S, 2S) define the absolute stereochemistry at the two chiral centers on the cyclohexane ring. The carbon atom bearing the hydroxyl group is assigned 'S' configuration, and the adjacent carbon bearing the carbamate group is also assigned 'S' configuration. This results in a trans relationship between the hydroxyl and carbamate substituents.
- **Conformational Preference:** The cyclohexane ring predominantly adopts a stable chair conformation to minimize steric strain. In the most stable conformation, the two bulky substituents—the hydroxyl group and the N-Boc-carbamate group—occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions, which would destabilize the molecule. The hydrogen atoms at C1 and C2 are therefore in axial positions.

Physicochemical Properties

The physical properties of the compound are critical for its handling, storage, and use in reactions.

Property	Value	Source
Appearance	White to off-white powder or solid	[2]
Storage Conditions	Keep in a dark place, sealed in dry, 2-8°C	BLDpharm[4]
Molecular Formula	C ₁₁ H ₂₁ NO ₃	[3]
Molecular Weight	215.29	[3]
Purity	≥97% (Typical)	[3]

Note: Experimental values for properties such as melting point and boiling point are not consistently reported in publicly available literature.

Synthesis and Purification

The most direct and widely adopted method for preparing **tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate** is the nucleophilic attack of the amine in (1S,2S)-2-aminocyclohexanol on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[1]

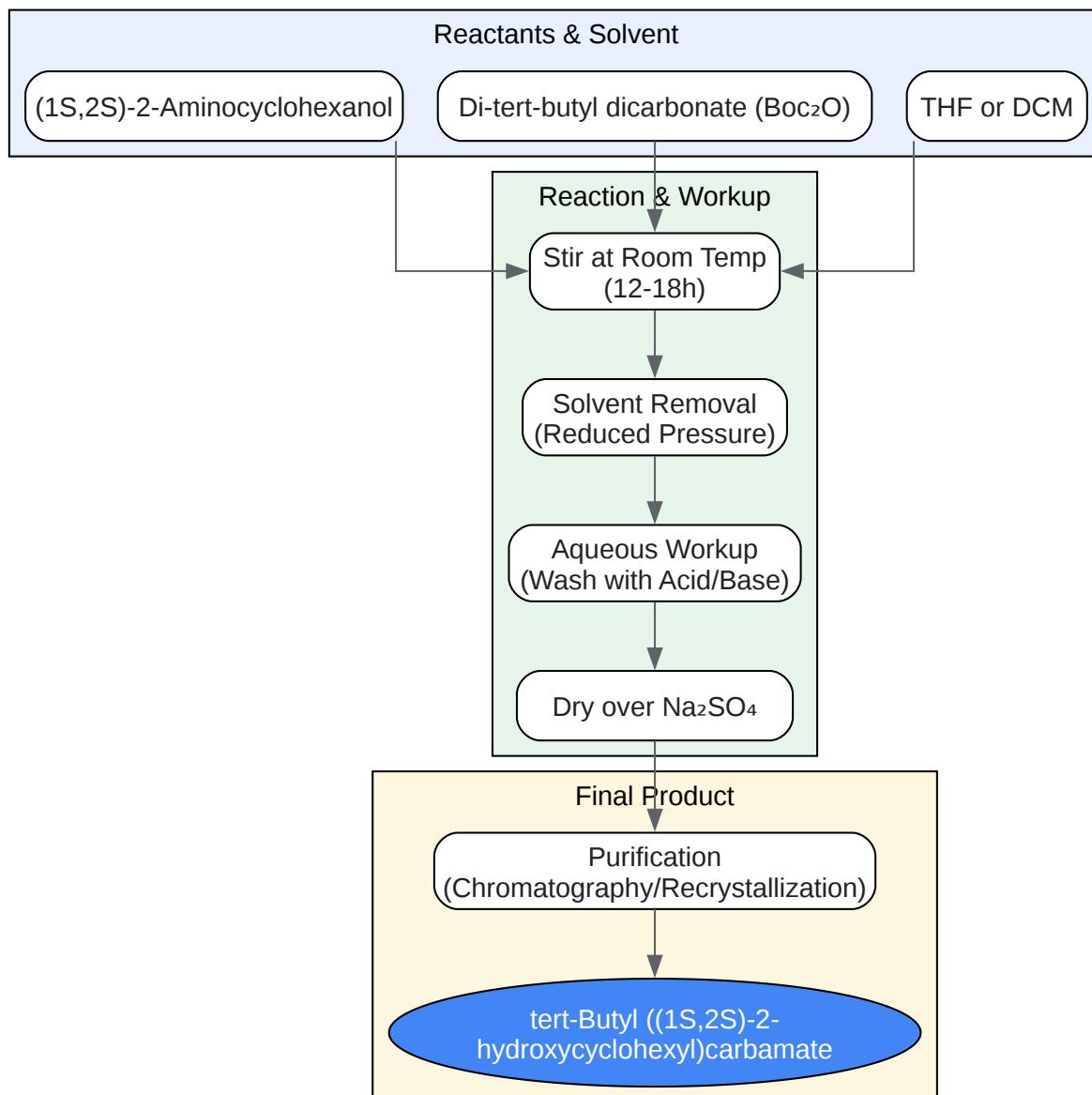
Causality of the Synthetic Method

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino alcohol acts as the nucleophile. Di-tert-butyl dicarbonate is an excellent electrophile due to the two electron-withdrawing carbonyl groups. The reaction is often performed in the presence of a mild base, such as triethylamine or sodium bicarbonate, to neutralize the acidic byproducts, although it can also proceed without an external base. The stability of the t-butyl cation makes the t-butoxycarbonyl group an excellent leaving group in the intermediate, which readily decomposes to carbon dioxide and tert-butoxide.[1]

Representative Experimental Protocol

- **Dissolution:** Dissolve (1S,2S)-2-aminocyclohexanol (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
- **Reagent Addition:** To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv). If desired, a non-nucleophilic base like triethylamine (1.1 equiv) can be added.
- **Reaction:** Stir the mixture at room temperature (approx. 20-25°C) overnight (12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
- **Workup:**
 - Concentrate the reaction mixture under reduced pressure to remove the solvent.
 - Dissolve the residue in a water-immiscible organic solvent like ethyl acetate.
 - Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, and saturated sodium bicarbonate solution to remove any unreacted base and byproducts.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final product in high purity.

Synthesis Workflow Diagram



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Caption: Workflow for the Boc-protection of (1S,2S)-2-aminocyclohexanol.

Predicted Spectroscopic and Analytical Characterization

While a definitive, peer-reviewed spectrum for this specific compound is not readily available, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.^[5]

¹H NMR Spectroscopy

- Boc Group (-C(CH₃)₃): A sharp, prominent singlet integrating to 9 protons, expected around δ 1.4-1.5 ppm.
- Cyclohexyl Protons (-CH₂-): A series of complex, overlapping multiplets between δ 1.2-2.1 ppm, corresponding to the 8 methylene protons on the ring.
- Methine Proton (-CH-N): A broad multiplet for the proton attached to the carbon bearing the carbamate, expected around δ 3.4-3.6 ppm. Its axial position results in couplings to adjacent axial and equatorial protons.
- Methine Proton (-CH-O): A multiplet for the proton on the carbon bearing the hydroxyl group, expected around δ 3.6-3.8 ppm.
- Amide Proton (-NH-): A broad singlet or doublet (due to coupling with the adjacent CH) around δ 4.5-5.5 ppm.
- Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration-dependent, typically between δ 2.0-4.0 ppm.

¹³C NMR Spectroscopy

- Boc Methyl Carbons (-C(CH₃)₃): A sharp signal around δ 28.4 ppm.
- Boc Quaternary Carbon (-C(CH₃)₃): A signal around δ 79.0-80.0 ppm.
- Cyclohexyl Methylene Carbons (-CH₂-): Multiple signals for the four distinct methylene carbons, expected in the range of δ 24.0-35.0 ppm.

- Methine Carbon (-CH-N): The carbon attached to the carbamate group, expected around δ 55.0-58.0 ppm.
- Methine Carbon (-CH-O): The carbon attached to the hydroxyl group, expected around δ 72.0-75.0 ppm.
- Carbamate Carbonyl (C=O): The carbonyl carbon of the Boc group, expected around δ 155.0-157.0 ppm.

Infrared (IR) Spectroscopy

- O-H Stretch: A broad absorption band around 3300-3500 cm^{-1} corresponding to the alcohol group.
- N-H Stretch: A sharp to medium absorption band around 3350-3450 cm^{-1} from the carbamate N-H.
- C-H Stretch: Sharp peaks just below 3000 cm^{-1} (2850-2950 cm^{-1}) from the aliphatic C-H bonds.
- C=O Stretch: A very strong, sharp absorption band around 1680-1700 cm^{-1} , characteristic of the carbamate carbonyl group.

Applications in Organic Synthesis

The primary value of **tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate** lies in its utility as a chiral synthon. It provides a rigid cyclohexane scaffold with a precisely defined trans-1,2-amino alcohol functionality. This structural motif is prevalent in numerous biologically active molecules and natural products.

Role as a Chiral Building Block

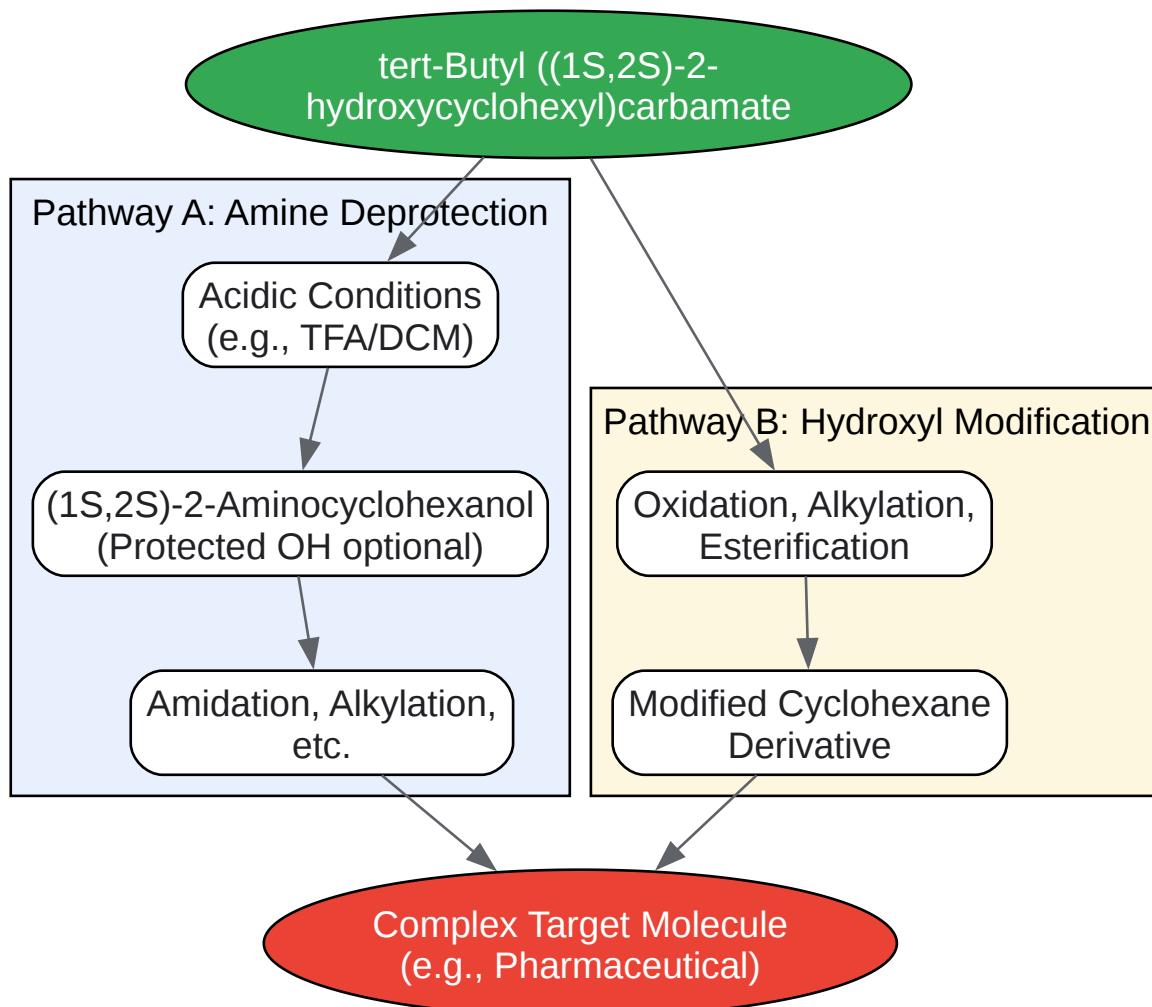
This intermediate allows for the stereocontrolled introduction of a functionalized cyclohexane ring into a target molecule. The Boc-protected amine and the free hydroxyl group can be manipulated selectively:

- The hydroxyl group can be oxidized, alkylated, or converted into a leaving group for substitution reactions.

- The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to reveal the primary amine, which can then undergo a wide range of transformations such as amidation, alkylation, or reductive amination.[6]

The use of structurally related N-Boc-protected aminocyclohexanols is a validated strategy in pharmaceutical synthesis. For instance, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is a key intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant. Similarly, tert-butyl((1R,4R)-4-hydroxycyclohexyl)carbamate is a crucial precursor in the synthesis of ARV-110, a PROTAC androgen receptor degrader.[6] These examples underscore the strategic importance of this class of chiral intermediates in modern drug development.

Logical Utility Diagram



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Caption: Synthetic utility showing independent modification pathways.

Safety and Handling

- General Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
- Health Hazards: While specific toxicity data is limited, compounds of this class may cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.
- Stability: The compound is generally stable under recommended storage conditions. Avoid strong oxidizing agents and strong acids (which will cleave the Boc group).

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